
(4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol” belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ analogs involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . This allows acetal activation under milder, more chemoselective conditions .Molecular Structure Analysis
The molecular formula of the compound is C12H17NO . The InChI code is 1S/C11H15N/c1-11(2)8-12-7-9-5-3-4-6-10(9)11/h3-6,12H,7-8H2,1-2H3 . The compound has a molecular weight of 161.24 g/mol .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 161.24 g/mol . The compound has a topological polar surface area of 12 Ų .Applications De Recherche Scientifique
Enzymatic Resolution and Synthesis of Calycotomine Enantiomers
The enzymatic resolution of N-Boc-protected (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol, a closely related compound, demonstrates its application in the synthesis of calycotomine enantiomers. The process achieved high enantioselectivity and enantiomeric excess, showcasing the compound's utility in stereochemically controlled synthetic applications (Schönstein, Forró, & Fülöp, 2013).
Electrochemical Synthesis of Functionalized Quinolines
An electrochemical method was applied to synthesize functionalized 4-alkylquinolines from β-(2-aminophenyl)-α,β-ynones, showcasing the versatility of related structures in heterocyclic chemistry and their potential for generating quinoline derivatives through a sequential alkylative heterocyclization process (Arcadi et al., 2007).
Catalytic Applications of Chiral Pincer Complexes
Chiral Pt(II)/Pd(II) pincer complexes containing dimethyl-tetrahydroisoquinolinyl motifs demonstrate significant potential in catalytic asymmetric aldol and silylcyanation reactions. This application highlights the utility of such structures in developing enantioselective catalysts (Yoon et al., 2006).
Azomethine Ylides Rearrangement
The rearrangement of 1,3-dipolar cycloadducts of 3,4-dihydroisoquinoline-2-oxides showcases the synthetic utility of tetrahydroisoquinoline derivatives in accessing azomethine ylides, further demonstrating the broad applicability of these structures in organic synthesis and the generation of complex heterocyclic compounds (Coşkun & Tuncman, 2006).
Synthesis and Characterization of Isoquinoline Derivatives
Research into the synthesis of isoquinoline derivatives, such as 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, showcases the structural diversity achievable with tetrahydroisoquinoline scaffolds. These derivatives exhibit potential therapeutic properties, highlighting their relevance in medicinal chemistry (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,3,4-tetrahydroisoquinolines (thiq), have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Related compounds, such as 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides, have been found to inhibit amp deaminase 2 (ampd2) through a novel mechanism that changes the substrate pocket to prevent amp from binding . This suggests that (4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol may also interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have been found to affect energy homeostasis and immuno-oncology through the inhibition of ampd2 .
Result of Action
Related compounds have been found to exhibit potent inhibitory activity of ampd2 in ex vivo evaluation of mouse liver .
Propriétés
IUPAC Name |
(4,4-dimethyl-2,3-dihydro-1H-isoquinolin-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-12(2)8-13-11(7-14)9-5-3-4-6-10(9)12/h3-6,11,13-14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJBQIJQRPJSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(C2=CC=CC=C21)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

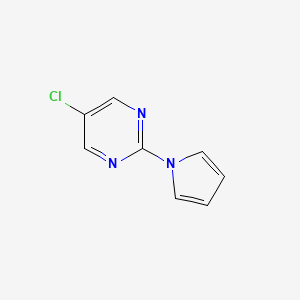
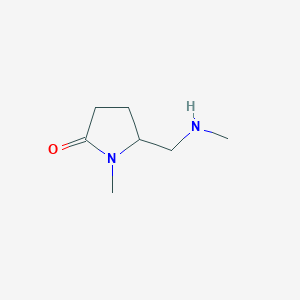
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(morpholine-4-sulfonyl)-1,4'-bipiperidine](/img/structure/B2841957.png)
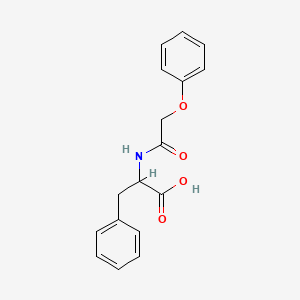
![N-(2-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2841959.png)
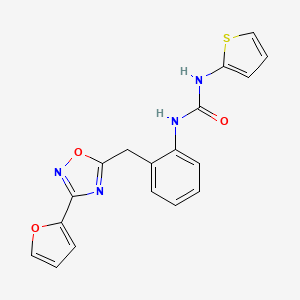
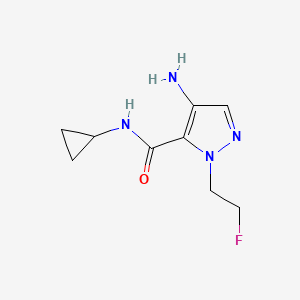
![3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile](/img/structure/B2841964.png)
![4-(4-methylphenyl)-3-[[4-(trifluoromethoxy)phenoxy]methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2841965.png)


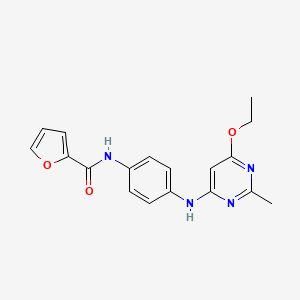

![N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide](/img/structure/B2841976.png)